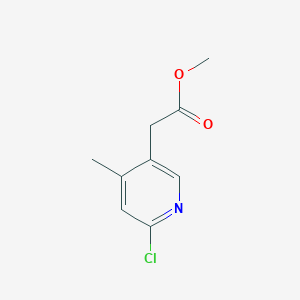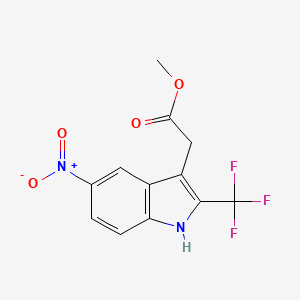
Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities. This particular compound features a nitro group and a trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the nitration of a precursor indole compound followed by esterification. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with substituted trifluoromethyl groups.
Applications De Recherche Scientifique
Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate is largely dependent on its interaction with biological molecules. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. These interactions can influence various molecular targets and pathways, including enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
- Methyl 5-nitro-2-furoate
Uniqueness
Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate is unique due to the presence of both a nitro group and a trifluoromethyl group on the indole ring. This combination of functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
1416373-33-5 |
|---|---|
Formule moléculaire |
C12H9F3N2O4 |
Poids moléculaire |
302.21 g/mol |
Nom IUPAC |
methyl 2-[5-nitro-2-(trifluoromethyl)-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C12H9F3N2O4/c1-21-10(18)5-8-7-4-6(17(19)20)2-3-9(7)16-11(8)12(13,14)15/h2-4,16H,5H2,1H3 |
Clé InChI |
BYBOHURILKYOGD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
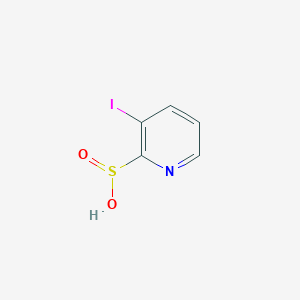
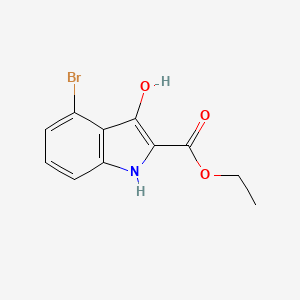
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
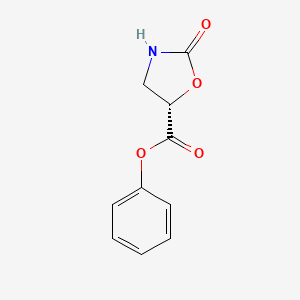

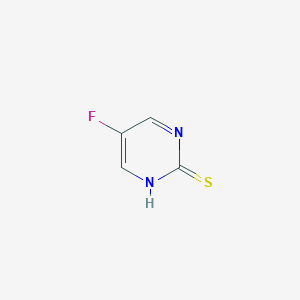

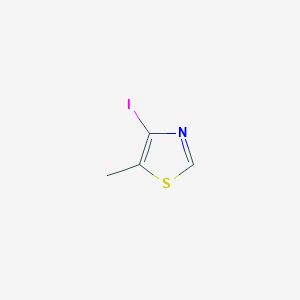
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)


![2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)
